molecular formula C4H5ClN2O2S B1318193 1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 288148-34-5

1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1318193
Key on ui cas rn: 288148-34-5
M. Wt: 180.61 g/mol
InChI Key: RDAVKKQKMLINOH-UHFFFAOYSA-N
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Patent
US08048884B2

Procedure details

Add 1-methyl-1H-pyrazole (100 g, 1.18 mol) dropwise to chlorosulfonic acid (325 mL, 4.84 mol) stirring at 0° C. under nitrogen atmosphere. Heat reaction mixture at 110° C. for 3 hr. Cool to room temperature, then pour carefully into crushed ice with stirring. Recover the resulting white solid by vacuum filtration, wash with water, and dry under vacuum. Use the resulting material (72.2 g, 33%) without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Cl:7][S:8](O)(=[O:10])=[O:9]>>[CH3:1][N:2]1[CH:6]=[C:5]([S:8]([Cl:7])(=[O:10])=[O:9])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
325 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
reaction mixture at 110° C. for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
ADDITION
Type
ADDITION
Details
pour carefully
CUSTOM
Type
CUSTOM
Details
into crushed ice
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Recover the resulting white solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry under vacuum
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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